![molecular formula C17H24N2O B5695574 N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-pyrrolidinecarboxamide](/img/structure/B5695574.png)
N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-pyrrolidinecarboxamide, commonly known as A-836,339, is a potent and selective cannabinoid CB2 receptor agonist. It was first synthesized by Abbott Laboratories in 2005. Since then, it has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
A-836,339 selectively binds to and activates the cannabinoid CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor leads to the inhibition of inflammatory responses, immune cell migration, and cell proliferation.
Biochemical and Physiological Effects:
A-836,339 has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. It has also been shown to reduce tumor growth in preclinical models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using A-836,339 in lab experiments include its high potency and selectivity for the CB2 receptor, which allows for precise targeting of the immune system. However, its limited solubility in water and low oral bioavailability can pose challenges in its administration and delivery.
Zukünftige Richtungen
1. Further investigation of the potential therapeutic applications of A-836,339 in various diseases, including pain, inflammation, and neurodegenerative disorders.
2. Development of novel formulations and delivery methods to improve the solubility and bioavailability of A-836,339.
3. Investigation of the potential of A-836,339 in combination therapy with other drugs for enhanced therapeutic efficacy.
4. Study of the long-term safety and toxicity profile of A-836,339 in preclinical and clinical models.
5. Investigation of the role of the CB2 receptor in various physiological and pathological processes to identify new therapeutic targets.
In conclusion, A-836,339 is a potent and selective cannabinoid CB2 receptor agonist with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and explore its therapeutic potential.
Synthesemethoden
The synthesis of A-836,339 involves multistep reactions starting from commercially available starting materials. The key step involves the condensation of 3-isopropenylphenylacetic acid with 1-methyl-1-pyrrolidin-2-one, followed by reduction and acylation to obtain the final product.
Wissenschaftliche Forschungsanwendungen
A-836,339 has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders. It has also been studied for its potential in cancer therapy.
Eigenschaften
IUPAC Name |
N-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-13(2)14-8-7-9-15(12-14)17(3,4)18-16(20)19-10-5-6-11-19/h7-9,12H,1,5-6,10-11H2,2-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYOJSVHHIFEBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine-1-carboxylic acid [1-(3-isopropenyl-phenyl)-1-methyl-ethyl]-amide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.